molecular formula C8H17BO2 B2938237 E-1-Octenylboronic acid CAS No. 42599-16-6

E-1-Octenylboronic acid

Cat. No. B2938237
CAS RN: 42599-16-6
M. Wt: 156.03
InChI Key: RBTAJLKAPFBZDQ-BQYQJAHWSA-N
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Description

E-1-Octenylboronic acid, also known as trans-1-Octen-1-ylboronic acid, is a chemical compound with the molecular formula C8H17BO2 . It is often used in laboratory settings and for the synthesis of various substances .


Synthesis Analysis

The synthesis of this compound involves the hydroboration of 1-alkynes with 1,3,2-benzodioxaborole (catecholborane), which is generated in situ by the reaction of BH3 in THF with catechol . This reaction is mediated by dicyclohexylborane and takes place in THF at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a chain of eight carbon atoms, with a boronic acid group attached to one end of the chain . The molecular weight of the compound is 156.03 g/mol .


Physical And Chemical Properties Analysis

This compound has a density of 0.911 g/cm3, a boiling point of 263.2°C at 760 mmHg, and a melting point of 100-104 °C . It has a refractive index of 1.446 .

Scientific Research Applications

1. Complex Formation and Mechanistic Insights

E-1-Octenylboronic acid, similar to phenylboronic acid, is known for its ability to form complexes with polyols. A study on the phenylboronic acid/1,2-ethanediol system demonstrated the complexation reaction via the four-coordinate phenylboronate anion and explored the mechanistic implications of this process (Pizer & Tihal, 1996).

2. Drug Delivery Applications

Boronic acid derivatives, including this compound, have been widely studied for drug delivery applications. Phenylboronic acid-based materials, for instance, have been utilized in constructing glucose-responsive systems for insulin delivery, highlighting the potential of boronic acids in drug delivery technologies (Ma & Shi, 2014).

3. Bio-imaging and Photodynamic Therapy

Phenylboronic acid-functionalized pyrene derivatives have been used for in situ two-photon imaging of cell surface sialic acids and photodynamic therapy. This illustrates the use of boronic acid derivatives in bio-imaging and therapeutic applications (Li & Liu, 2021).

4. Catalytic Applications in Polymerization

Boronic acids, including this compound, have been studied for their catalytic activity in the ring-opening polymerization of cyclic esters, demonstrating their potential in the synthesis of polymeric materials (Ren et al., 2015).

5. Applications in Nanomaterials for Biosensing

Phenylboronic acid-decorated polymeric nanomaterials, which are conceptually similar to this compound derivatives, have been used in the development of biosensors. Their unique interaction with glucose and sialic acid makes them suitable for diagnostic applications (Lan & Guo, 2019).

Mechanism of Action

The mechanism of action of E-1-Octenylboronic acid is not explicitly mentioned in the search results .

Future Directions

The future directions of E-1-Octenylboronic acid are not explicitly mentioned in the search results .

Relevant Papers A paper titled “Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron” discusses the synthesis of this compound and its use in various reactions .

properties

IUPAC Name

[(E)-oct-1-enyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BO2/c1-2-3-4-5-6-7-8-9(10)11/h7-8,10-11H,2-6H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTAJLKAPFBZDQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CCCCCCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/CCCCCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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